

4,4',4''-Nitrilotribenzoic acid vs other tricarboxylic acid linkers in MOF synthesis

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Compound of Interest

Compound Name: 4,4',4''-Nitrilotribenzoic acid

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A Comparative Guide to Tricarboxylic Acid Linkers in MOF Synthesis: **4,4',4''-Nitrilotribenzoic Acid** vs. a supporting role.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF, such as pore size, surface area, and thermal and chemical stability. Among the various types of linkers, tricarboxylic acids are of particular interest due to their ability to form highly connected and robust frameworks. This guide provides a comparative analysis of **4,4',4''-nitrilotribenzoic acid** (H3NTB) against two other widely used tricarboxylic acid linkers, 1,3,5-benzenetricarboxylic acid (BTC or H3BTC) and 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB), in the context of MOF synthesis. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the rational design and synthesis of MOFs with tailored properties.

Linker Structures

The structural differences between H3NTB, BTC, and BTB are fundamental to the resulting MOF architectures. H3NTB possesses a non-planar, C3-symmetric structure with a central nitrogen atom, which can act as a hydrogen bond acceptor and imparts a degree of flexibility.^[1] In contrast, BTC is a planar, rigid linker, while BTB is a larger, more extended tripodal linker.

1,3,5-Tris(4-carboxyphenyl)benzene (BTB)

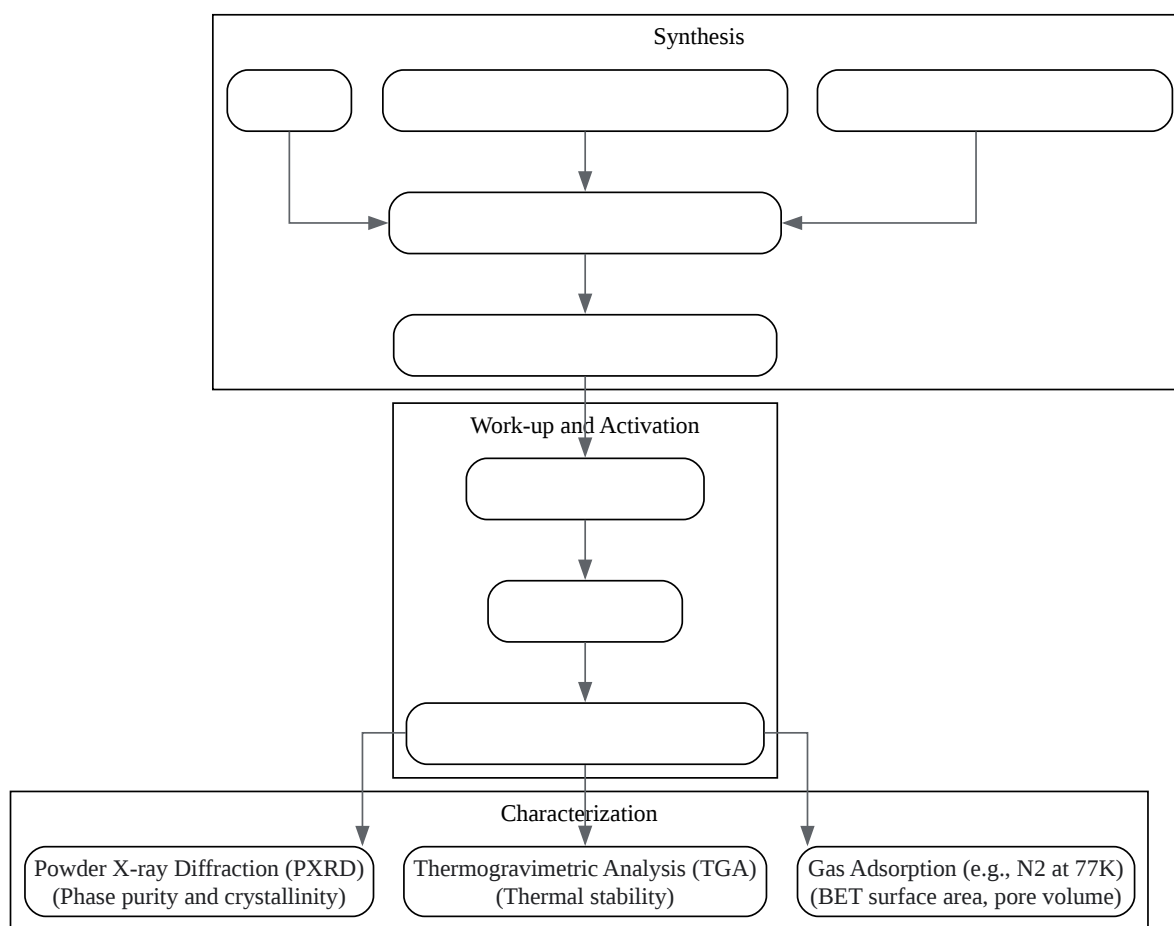
BTB

1,3,5-Benzenetricarboxylic Acid (BTC)

BTC

4,4',4''-Nitrilotribenzoic Acid (H3NTB)

H3NTB



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References

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